N-[3-(allyloxy)phenyl]-3-chlorobenzamide
Description
N-[3-(allyloxy)phenyl]-3-chlorobenzamide is an aromatic amide derivative featuring a 3-chlorobenzoyl group linked to a 3-(allyloxy)phenyl moiety.
Properties
IUPAC Name |
3-chloro-N-(3-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-9-20-15-8-4-7-14(11-15)18-16(19)12-5-3-6-13(17)10-12/h2-8,10-11H,1,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAKAIVXNOSBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
- N-[2-(allyloxy)phenyl]-3-chlorobenzamide (CAS: 899509-25-2): Key Difference: The allyloxy group is at the ortho (2-position) instead of the meta (3-position) on the phenyl ring. Impact: Positional isomerism may alter hydrogen bonding and steric interactions.
N-[3-(allyloxy)phenyl]-4-methoxybenzamide :
- Key Difference : Replaces the 3-chloro substituent with a 4-methoxy group.
- Biological Relevance : This compound demonstrated potent antifungal activity against C. albicans, downregulating virulence genes (e.g., SAP5, ECE1) by 2–3-fold in transcriptomic studies. The methoxy group may enhance solubility compared to the chloro analog .
Substituent Variations on the Benzoyl Ring
- N-(Phenyl)-3-chlorobenzamide: Structure: Lacks the allyloxy group entirely. Physical Properties: Melting point 135–138°C; IR νmax (C=O) at 1654 cm⁻¹.
3-Chloro-N-(3-chlorophenyl)benzamide (N3CP3CBA) :
- Structure : Features dual chloro substituents (3-chloro on both benzoyl and aniline rings).
- Crystallography : The asymmetric unit contains two molecules with distinct conformations. Dihedral angles between the benzoyl and aniline rings are ~7–9°, facilitating dense packing via N–H⋯O hydrogen bonds. This contrasts with the single chloro and allyloxy groups in the target compound, which may reduce crystallinity .
Functional Group Modifications
N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) :
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide :
Hybrid and Complex Derivatives
4-chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide :
- 3-chloro-N-[2-(3-chlorophenyl)ethyl]benzamide: Structure: Uses a phenethyl linker instead of allyloxy.
Discussion of Structural and Functional Trends
- Chloro vs. Methoxy groups improve solubility and may engage in hydrogen bonding .
- Allyloxy vs.
- Thiourea vs. Amide : Thiourea derivatives (e.g., BATU-02) show enhanced cytotoxicity, likely due to stronger metal coordination or enzyme inhibition via sulfur interactions .
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